molecular formula C3H11ClN2O2S B2394269 2-(Methylamino)ethane-1-sulfonamide hydrochloride CAS No. 2094744-53-1

2-(Methylamino)ethane-1-sulfonamide hydrochloride

Cat. No.: B2394269
CAS No.: 2094744-53-1
M. Wt: 174.64
InChI Key: MYXMVULJZGHTFP-UHFFFAOYSA-N
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Description

2-(Methylamino)ethane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C3H10N2O2S·HCl and a molecular weight of 174.65 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)ethane-1-sulfonamide hydrochloride typically involves the reaction of 2-chloroethanesulfonamide with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)ethane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylamino)ethane-1-sulfonamide hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Medicine: As a potential neuroprotective agent in stroke and traumatic brain injury research.

    Industry: In the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(Methylamino)ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. It can also interact with receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)ethane-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various scientific applications .

Properties

IUPAC Name

2-(methylamino)ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S.ClH/c1-5-2-3-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXMVULJZGHTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094744-53-1
Record name 2-(methylamino)ethane-1-sulfonamide hydrochloride
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